Amyl alcohol-1-13C
Overview
Description
It is a primary alcohol with the chemical formula C5H11OH, where the carbon-13 isotope is incorporated at the first carbon position . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amyl alcohol-1-13C can be synthesized through several methods. One common approach involves the chlorination of pentane to produce mixed amyl chlorides, which are then converted to the desired alcohols by reaction with water and caustic alkali . Another method involves the reaction of carbon monoxide and hydrogen with butene . These methods ensure the incorporation of the carbon-13 isotope at the first carbon position.
Industrial Production Methods
Industrial production of this compound typically involves the use of hydrocarbons available from petroleum. The chlorination method, introduced in 1926, and the carbon monoxide and hydrogen reaction method, introduced in 1953, are both employed in large-scale production . These methods provide a reliable and abundant source of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Amyl alcohol-1-13C undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form pentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form pentane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Pentanoic acid
Reduction: Pentane
Substitution: Various halogenated pentanes
Scientific Research Applications
Amyl alcohol-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of amyl alcohol-1-13C involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 isotope allows for detailed tracking of the compound’s interactions and transformations within chemical and biological systems. This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into the compound’s effects .
Comparison with Similar Compounds
Amyl alcohol-1-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Pentanol: The non-labeled form of amyl alcohol.
2-Methyl-1-butanol: An isomer of amyl alcohol with a different structure.
3-Methyl-1-butanol:
Compared to these compounds, this compound offers the advantage of isotopic labeling, making it particularly useful for detailed studies in various scientific fields.
Properties
IUPAC Name |
(113C)pentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-HOSYLAQJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[13CH2]O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481269 | |
Record name | Amyl alcohol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58454-11-8 | |
Record name | Amyl alcohol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58454-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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